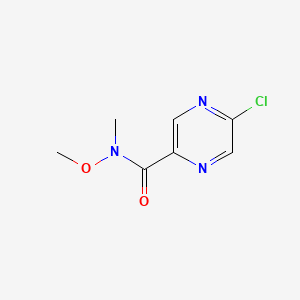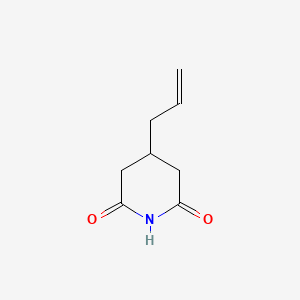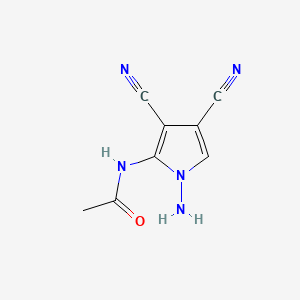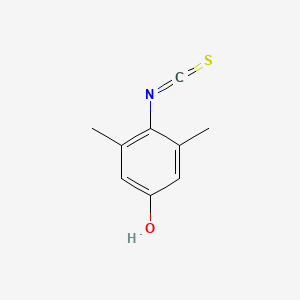
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3, also known as (S)-MTSH-d3, is a deuterated compound that is widely used in scientific research. It is a chiral building block that has a variety of applications in organic chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of (S)-MTSH-d3 is not well understood. However, it is believed to act as a chiral auxiliary in chemical reactions, facilitating the formation of chiral products. It may also have other biological effects, although these have not been extensively studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-MTSH-d3 are not well documented. However, it is known to be a non-toxic compound that is relatively stable under normal laboratory conditions. It is also easily soluble in a variety of organic solvents, making it a versatile compound for use in chemical reactions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (S)-MTSH-d3 in lab experiments is its chiral nature. This allows researchers to produce chiral products with high levels of enantioselectivity. In addition, (S)-MTSH-d3 is relatively easy to synthesize and is readily available from commercial suppliers. However, there are also some limitations to using (S)-MTSH-d3. For example, it is a relatively expensive compound, which may limit its use in some research applications. In addition, its mechanism of action is not well understood, which may make it difficult to optimize its use in chemical reactions.
Future Directions
There are many potential future directions for research involving (S)-MTSH-d3. One area of interest is the development of new synthetic methods that utilize (S)-MTSH-d3 as a chiral building block. Another area of interest is the study of the compound's biological effects, which may have applications in drug discovery and development. Finally, there is also potential for the development of new chiral catalysts and ligands based on (S)-MTSH-d3.
Synthesis Methods
(S)-MTSH-d3 can be synthesized using several methods. One of the most common methods involves the reaction of (S)-2-methylhexanol with toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting tosylate is then reacted with deuterated sodium methoxide to produce (S)-MTSH-d3. The synthesis of (S)-MTSH-d3 is a multi-step process that requires careful attention to detail and the use of specialized equipment.
Scientific Research Applications
(S)-MTSH-d3 is used in a variety of scientific research applications. It is commonly used as a chiral building block in the synthesis of pharmaceuticals and other bioactive compounds. It has also been used as a reagent in the preparation of chiral ligands for asymmetric catalysis. In addition, (S)-MTSH-d3 has been used in the synthesis of chiral surfactants and polymers.
properties
CAS RN |
1329610-58-3 |
|---|---|
Product Name |
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 |
Molecular Formula |
C14H22O3S |
Molecular Weight |
273.405 |
IUPAC Name |
[(2S)-2-(trideuteriomethyl)hexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S/c1-4-5-6-13(3)11-17-18(15,16)14-9-7-12(2)8-10-14/h7-10,13H,4-6,11H2,1-3H3/t13-/m0/s1/i3D3 |
InChI Key |
AOWAQOSWMSVFSV-LPCKOZKESA-N |
SMILES |
CCCCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
synonyms |
(2S)-2-(Methyl-d3)-1-hexanol 4-Methylbenzenesulfonate; (S)-2-(Methyl-d3)-1-hexyl Tosylate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587169.png)
![Benzenemethanamine, N-[[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclohexyl]methylene]-alpha-methyl-, (alphaR)-](/img/structure/B587172.png)

![4-[(1R)-1-(Acetylamino)ethyl]benzoic acid](/img/structure/B587175.png)



![Poly[oxy(dimethylsilylene)], alpha-[(3-carboxypropyl)dimethylsilyl]-omega-[[(3-carboxypropyl)dimethylsilyl]oxy]-](/img/structure/B587189.png)
![(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol](/img/structure/B587190.png)
![2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane](/img/structure/B587191.png)